2-(1-Isocyanatoethyl)-5-methylfuran
Overview
Description
2-(1-Isocyanatoethyl)-5-methylfuran is an organic compound characterized by the presence of an isocyanate group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)-5-methylfuran typically involves the reaction of 5-methylfurfuryl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia or an amine to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Isocyanatoethyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild conditions to form the desired products.
Major Products Formed
Ureas: Formed through the reaction with amines.
Carbamates: Formed through the reaction with alcohols.
Amines: Formed through the reduction of the isocyanate group.
Scientific Research Applications
2-(1-Isocyanatoethyl)-5-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 2-(1-Isocyanatoethyl)-5-methylfuran involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatoethylbenzene: Similar in structure but with a benzene ring instead of a furan ring.
1-Isocyanatomethyladamantane: Contains an adamantane moiety instead of a furan ring.
Phenyl isocyanate: Contains a phenyl group instead of a furan ring.
Uniqueness
2-(1-Isocyanatoethyl)-5-methylfuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the furan ring’s properties are advantageous .
Properties
IUPAC Name |
2-(1-isocyanatoethyl)-5-methylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHNVBWHPEEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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